molecular formula C12H14N4O3 B11490758 ethyl [2-methyl-5-(1H-tetrazol-1-yl)phenoxy]acetate

ethyl [2-methyl-5-(1H-tetrazol-1-yl)phenoxy]acetate

Cat. No.: B11490758
M. Wt: 262.26 g/mol
InChI Key: IXILLEDKPHKBDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl [2-methyl-5-(1H-tetrazol-1-yl)phenoxy]acetate is an organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a tetrazole ring attached to a phenoxy group, which is further linked to an ethyl acetate moiety.

Preparation Methods

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl [2-methyl-5-(1H-tetrazol-1-yl)phenoxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the tetrazole nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Scientific Research Applications

Ethyl [2-methyl-5-(1H-tetrazol-1-yl)phenoxy]acetate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex tetrazole derivatives.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a bioisostere for carboxylic acids in pharmaceuticals.

    Industry: Utilized in the development of new materials and as a stabilizer in various industrial processes[][1].

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(5-methyl-1H-tetrazol-1-yl)acetate
  • 1-(Cyclohexyloxycarbonyloxy)ethyl 2-ethoxy-1-[[2’-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]benzimidazole-7-carboxylate

Properties

Molecular Formula

C12H14N4O3

Molecular Weight

262.26 g/mol

IUPAC Name

ethyl 2-[2-methyl-5-(tetrazol-1-yl)phenoxy]acetate

InChI

InChI=1S/C12H14N4O3/c1-3-18-12(17)7-19-11-6-10(5-4-9(11)2)16-8-13-14-15-16/h4-6,8H,3,7H2,1-2H3

InChI Key

IXILLEDKPHKBDO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(C=CC(=C1)N2C=NN=N2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.